molecular formula C7H14N2O4S B12057559 Aldicarb sulfone-13C2,d3

Aldicarb sulfone-13C2,d3

Cat. No.: B12057559
M. Wt: 227.27 g/mol
InChI Key: YRRKLBAKDXSTNC-FONWFMSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldicarb sulfone-13C2,d3 is a labeled version of aldicarb sulfone, which is a carbamate insecticide. This compound is marked with carbon-13 and deuterium, making it useful for various scientific research applications. Aldicarb sulfone is known for its role as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in synapses .

Preparation Methods

Aldicarb sulfone-13C2,d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into aldicarb sulfone. The synthetic route involves the deuteration and carbon-13 labeling of aldicarb sulfone. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Aldicarb sulfone-13C2,d3 undergoes several types of chemical reactions, including:

    Oxidation: Aldicarb sulfone can be oxidized to form aldicarb sulfoxide.

    Reduction: It can be reduced back to aldicarb.

    Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are aldicarb sulfoxide and aldicarb .

Scientific Research Applications

Aldicarb sulfone-13C2,d3 is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes allows researchers to study the pharmacokinetic and metabolic profiles of drugs. This compound is also used in studies related to neuronal signaling and cholinesterase inhibition .

Mechanism of Action

Aldicarb sulfone-13C2,d3 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in synapses. By preventing the breakdown of acetylcholine, this compound increases the levels of acetylcholine, leading to prolonged stimulation of neurons. This mechanism is similar to that of other cholinesterase inhibitors .

Comparison with Similar Compounds

Aldicarb sulfone-13C2,d3 is unique due to its labeling with carbon-13 and deuterium. Similar compounds include:

    Aldicarb: The parent compound, which is also a cholinesterase inhibitor.

    Aldicarb sulfoxide: A more potent inhibitor of acetylcholinesterase than aldicarb itself.

    Aldicarb oxime: A hydrolysis product of aldicarb.

This compound is less toxic than aldicarb and aldicarb sulfoxide, making it a safer option for research purposes .

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

227.27 g/mol

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1

InChI Key

YRRKLBAKDXSTNC-FONWFMSDSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N[13C](=O)O/N=C/C(C)(C)S(=O)(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Origin of Product

United States

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